molecular formula C15H28O3 B12593740 acetic acid;(3S)-tridec-1-yn-3-ol CAS No. 649561-37-5

acetic acid;(3S)-tridec-1-yn-3-ol

Cat. No.: B12593740
CAS No.: 649561-37-5
M. Wt: 256.38 g/mol
InChI Key: VVHRRIRBFLSRCF-BTQNPOSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;(3S)-tridec-1-yn-3-ol: is a compound that combines the properties of acetic acid and a chiral alcohol with an alkyne group. Acetic acid is a well-known carboxylic acid with a pungent smell and is widely used in various industries. The (3S)-tridec-1-yn-3-ol component introduces a chiral center and an alkyne group, making the compound interesting for synthetic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Synthesis of Acetic Acid: Acetic acid is commonly produced by the carbonylation of methanol, a process developed by the chemical company Monsanto.

    Synthesis of (3S)-tridec-1-yn-3-ol: This compound can be synthesized through the enantioselective reduction of a propargylic ketone. The reaction typically involves the use of a chiral catalyst to ensure the formation of the (3S) enantiomer.

    Combining Acetic Acid and (3S)-tridec-1-yn-3-ol: The final compound can be prepared by esterification, where acetic acid reacts with (3S)-tridec-1-yn-3-ol in the presence of an acid catalyst such as sulfuric acid or phosphoric acid.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Acetic acid can be oxidized to carbon dioxide and water. (3S)-tridec-1-yn-3-ol can undergo oxidation to form a ketone.

    Reduction: Acetic acid can be reduced to ethanol. (3S)-tridec-1-yn-3-ol can be reduced to (3S)-tridecan-3-ol.

    Substitution: Acetic acid can undergo nucleophilic substitution reactions to form esters and amides. (3S)-tridec-1-yn-3-ol can participate in substitution reactions at the alkyne position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide for acetic acid; PCC (Pyridinium chlorochromate) for (3S)-tridec-1-yn-3-ol.

    Reduction: Lithium aluminum hydride or sodium borohydride for both acetic acid and (3S)-tridec-1-yn-3-ol.

    Substitution: Acid chlorides or anhydrides for acetic acid; alkyl halides for (3S)-tridec-1-yn-3-ol.

Major Products

    Oxidation: Carbon dioxide and water from acetic acid; ketone from (3S)-tridec-1-yn-3-ol.

    Reduction: Ethanol from acetic acid; (3S)-tridecan-3-ol from (3S)-tridec-1-yn-3-ol.

    Substitution: Esters and amides from acetic acid; substituted alkynes from (3S)-tridec-1-yn-3-ol.

Scientific Research Applications

Acetic acid;(3S)-tridec-1-yn-3-ol: has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;(3S)-tridec-1-yn-3-ol involves its interaction with various molecular targets:

    Acetic Acid: Acts as a weak acid, donating protons in chemical reactions.

    (3S)-tridec-1-yn-3-ol: The alkyne group can participate in click chemistry reactions, forming stable triazole rings.

Comparison with Similar Compounds

Acetic acid;(3S)-tridec-1-yn-3-ol: can be compared with other similar compounds:

This compound’s uniqueness lies in its combination of a carboxylic acid, an alkyne, and a chiral center, making it a versatile and valuable compound in various fields of research and industry.

Properties

CAS No.

649561-37-5

Molecular Formula

C15H28O3

Molecular Weight

256.38 g/mol

IUPAC Name

acetic acid;(3S)-tridec-1-yn-3-ol

InChI

InChI=1S/C13H24O.C2H4O2/c1-3-5-6-7-8-9-10-11-12-13(14)4-2;1-2(3)4/h2,13-14H,3,5-12H2,1H3;1H3,(H,3,4)/t13-;/m1./s1

InChI Key

VVHRRIRBFLSRCF-BTQNPOSSSA-N

Isomeric SMILES

CCCCCCCCCC[C@@H](C#C)O.CC(=O)O

Canonical SMILES

CCCCCCCCCCC(C#C)O.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.